2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, thienyl, nitrophenyl, and quinolinecarbonitrile
Preparation Methods
The synthesis of 2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thienyl and quinoline intermediates, followed by their coupling and subsequent functionalization to introduce the amino, nitrophenyl, and carbonitrile groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thienyl and sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The amino and nitrophenyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The quinolinecarbonitrile moiety may also play a role in its biological activity by binding to DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and thienyl-containing molecules. Compared to these compounds, 2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
- N-substituted 4-ethylsulfanyl-2-pyridones
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C26H28N4O3S2 |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
2-amino-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H28N4O3S2/c1-5-17-11-18(25(35-17)34-6-2)22-19(14-27)24(28)29(15-7-9-16(10-8-15)30(32)33)20-12-26(3,4)13-21(31)23(20)22/h7-11,22H,5-6,12-13,28H2,1-4H3 |
InChI Key |
GAHADKIURZUGEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
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